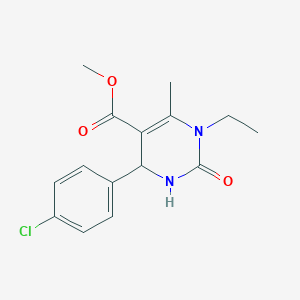

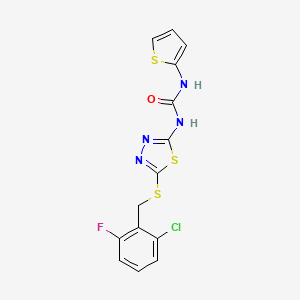

![molecular formula C18H18BrN5O B2945416 5-氨基-1-[(3-溴苯基)甲基]-N-(3-乙基苯基)三唑-4-甲酰胺 CAS No. 899981-62-5](/img/structure/B2945416.png)

5-氨基-1-[(3-溴苯基)甲基]-N-(3-乙基苯基)三唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “5-amino-1-[(3-bromophenyl)methyl]-N-(3-ethylphenyl)triazole-4-carboxamide” is a derivative of triazole . Triazole compounds are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of triazole derivatives like “5-amino-1-[(3-bromophenyl)methyl]-N-(3-ethylphenyl)triazole-4-carboxamide” often involves a simple and transition-metal-free strategy . This protocol involves a cascade nucleophilic addition/cyclization process and is accomplished under mild conditions . Further functionalization can enrich the molecular diversity .Molecular Structure Analysis

Triazole compounds, including “5-amino-1-[(3-bromophenyl)methyl]-N-(3-ethylphenyl)triazole-4-carboxamide”, have a molecular formula of C2H3N3 . The triazole nucleus is present as a central structural component in a number of drug classes .Chemical Reactions Analysis

Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors . They are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index .Physical And Chemical Properties Analysis

Triazole compounds are nitrogenous heterocyclic moieties . They are readily capable of binding in the biological system with a variety of enzymes and receptors .科学研究应用

合成与化学性质

钌催化的合成:Ferrini 等人(2015 年)的一项研究讨论了 5-氨基-1,2,3-三唑-4-甲酸的合成,该分子适用于制备基于三唑支架的肽模拟物或生物活性化合物。该合成涉及钌催化的环加成反应,对于开发具有潜在生物活性的含三唑化合物具有重要意义 (Ferrini 等人,2015 年)。

三唑的性质和反应:Albert(1970 年)深入了解了 4-氨基-5-氨基甲基-1,2,3-三唑的性质和反应,进一步用甲基或苄基取代,有助于理解三唑衍生物的化学行为 (Albert,1970 年)。

生物活性

抗菌活性:Bektaş 等人(2007 年)合成了新型 1,2,4-三唑衍生物并评估了它们的抗菌活性,证明了此类化合物对抗菌感染的潜力 (Bektaş 等人,2007 年)。

抗病毒活性:Hebishy 等人(2020 年)描述了基于苯甲酰胺的 5-氨基吡唑及其衍生物的合成,显示出对禽流感 H5N1 的显着抗病毒活性。这突出了三唑衍生物在抗病毒剂开发中的潜在用途 (Hebishy 等人,2020 年)。

抗 5-脂氧合酶剂:Rahmouni 等人(2016 年)合成了一系列具有报道的抗癌和抗 5-脂氧合酶活性的吡唑并嘧啶衍生物,表明三唑衍生物在癌症治疗和炎症控制中的治疗潜力 (Rahmouni 等人,2016 年)。

抑制嗜酸性粒细胞增多:Naito 等人(1996 年)合成了 3-取代的 5-氨基-1-[(甲基氨基)(硫代羰基)]-1H-1,2,4-三唑衍生物,并鉴定了有效的嗜酸性粒细胞增多抑制剂,表明在治疗慢性哮喘中具有潜在作用 (Naito 等人,1996 年)。

嘌呤核苷磷酸化酶抑制剂:Sanghvi 等人(1988 年)探索了 5-氨基-1-β-D-呋喃核糖基-1,2,4-三唑-3-甲酰胺及其相关核苷对嘌呤核苷磷酸化酶的抑制作用,表明它们在治疗应用中的潜力 (Sanghvi 等人,1988 年)。

作用机制

The mechanism of action of triazole compounds is largely due to their ability to bind with a variety of enzymes and receptors in the biological system . This makes them versatile in their biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .

未来方向

The future directions for “5-amino-1-[(3-bromophenyl)methyl]-N-(3-ethylphenyl)triazole-4-carboxamide” and similar compounds could involve further exploration of their synthesis and pharmacological activities . There is an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens . Additionally, some compounds have shown significant anticancer activity against a few cancer cell lines .

属性

IUPAC Name |

5-amino-1-[(3-bromophenyl)methyl]-N-(3-ethylphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrN5O/c1-2-12-5-4-8-15(10-12)21-18(25)16-17(20)24(23-22-16)11-13-6-3-7-14(19)9-13/h3-10H,2,11,20H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUABTIXVRNNHQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

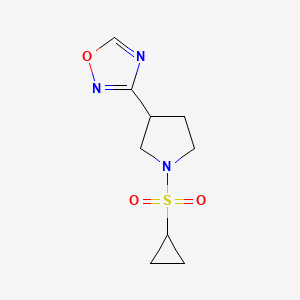

![3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2945333.png)

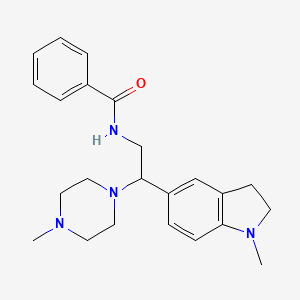

![N-[Bis(2-methylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2945335.png)

![5-chloro-N-[3-chloro-4-(diethylcarbamoyl)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2945336.png)

![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2945341.png)

![1-[4-(Phenylsulfinyl)phenyl]-1-ethanone](/img/structure/B2945343.png)

![N-(4-methoxybenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide](/img/structure/B2945346.png)

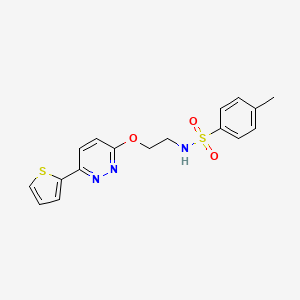

![Benzo[d]thiazol-2-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2945350.png)

![5-chloro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2945352.png)